

An In-depth Technical Guide to the Synthesis of 4'-Bromo-2'-nitroacetophenone

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Compound of Interest

Compound Name:	1-(4-Bromo-2-nitrophenyl)ethanone
Cat. No.:	B1286419

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This whitepaper provides a comprehensive overview of the synthesis of 4'-Bromo-2'-nitroacetophenone, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, key quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Introduction

4'-Bromo-2'-nitroacetophenone is an aromatic ketone containing both a bromine atom and a nitro group on the phenyl ring. The presence of these functional groups, along with the acetyl moiety, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the nitro group ortho to the acetyl group and para to the bromine atom influences its reactivity and makes it a key precursor for various heterocyclic and carbocyclic scaffolds of medicinal interest. The primary route for its synthesis involves the electrophilic nitration of 4'-bromoacetophenone.

Quantitative Data

The following table summarizes the key quantitative data for 4'-Bromo-2'-nitroacetophenone.

Property	Value	Reference
CAS Number	90004-94-7	[1]
Molecular Formula	C ₈ H ₆ BrNO ₃	[1]
Molecular Weight	244.04 g/mol	[1]
Melting Point	70°C	[1]
Purity	95%	[1]
IUPAC Name	1-(4-bromo-2-nitrophenyl)ethanone	[1]
Synonyms	ETHANONE, 1-(4-BROMO-2-NITROPHENYL)-	[1]

Experimental Protocol: Synthesis of 4'-Bromo-2'-nitroacetophenone via Nitration of 4'-Bromoacetophenone

This protocol is adapted from established procedures for the nitration of aromatic ketones.[\[2\]](#)

Materials:

- 4'-Bromoacetophenone
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water
- Ethanol
- Dichloromethane (or other suitable organic solvent)

- Anhydrous Magnesium Sulfate

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Büchner funnel and flask
- Beakers
- Separatory funnel
- Rotary evaporator

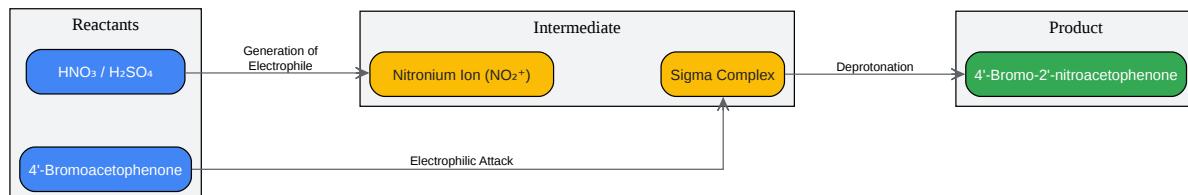
Procedure:

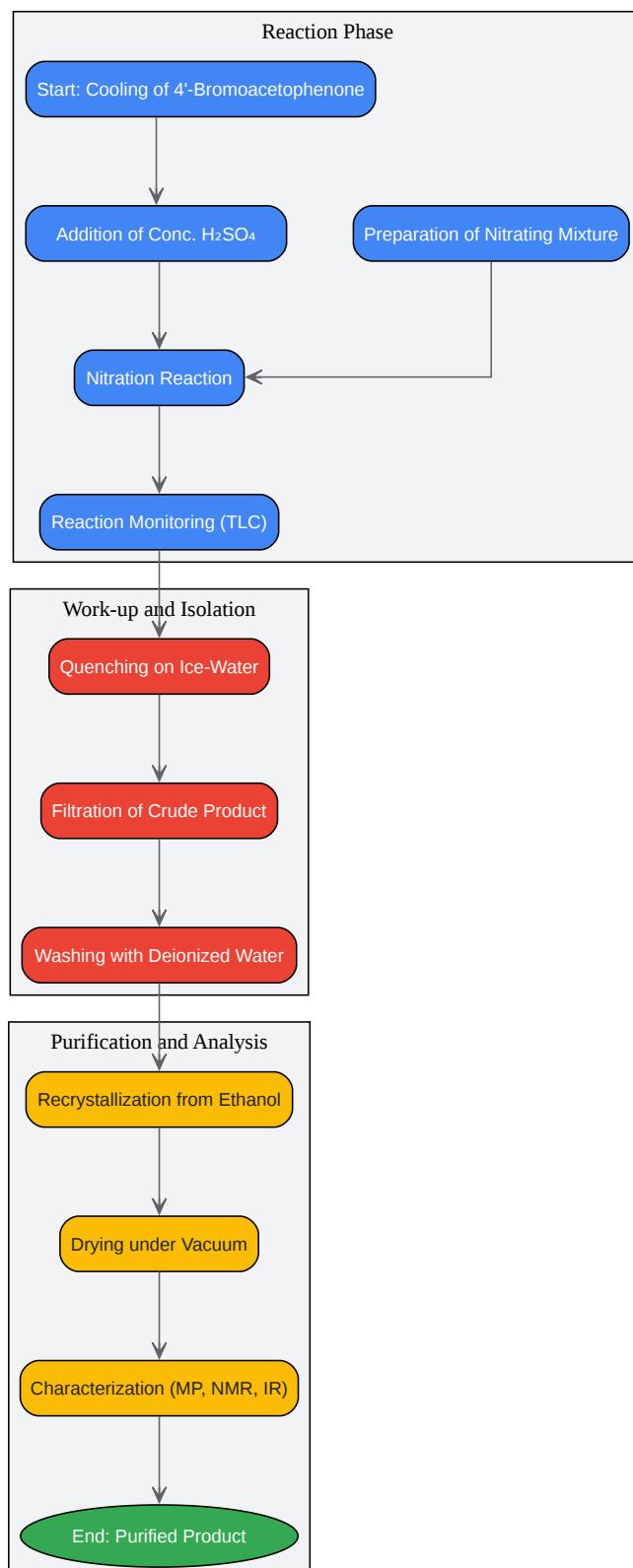
- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4'-bromoacetophenone (1.0 eq). The flask is then cooled in an ice-salt bath to a temperature between -5°C and 0°C.
- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0-4.0 eq) to the cooled and stirred 4'-bromoacetophenone, ensuring the temperature does not rise above 5°C.
- Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
- Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will cause the product to precipitate out of solution.
- Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
- Purification:
 - Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 4'-Bromo-2'-nitroacetophenone as a crystalline solid.
 - Solvent Extraction (for non-solid precipitates): If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude product, which can then be recrystallized.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway for the synthesis and the logical flow of the experimental procedure.



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